molecular formula C11H11N3O4S B459016 N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide

N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B459016
M. Wt: 281.29g/mol
InChI Key: CVGLLDZDAPLSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide: is a chemical compound with the molecular formula C11H11N3O4S It belongs to the benzothiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 6-ethoxy-4-nitro-1,3-benzothiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives have been studied for their anti-tubercular, anti-inflammatory, and analgesic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

  • N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
  • 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide

Comparison: N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and biological activity profiles .

Properties

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29g/mol

IUPAC Name

N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C11H11N3O4S/c1-3-18-7-4-8(14(16)17)10-9(5-7)19-11(13-10)12-6(2)15/h4-5H,3H2,1-2H3,(H,12,13,15)

InChI Key

CVGLLDZDAPLSOC-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C2C(=C1)SC(=N2)NC(=O)C)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C2C(=C1)SC(=N2)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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